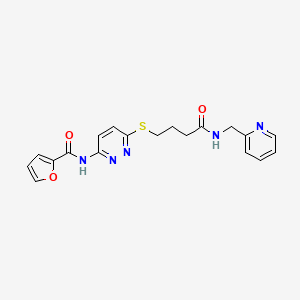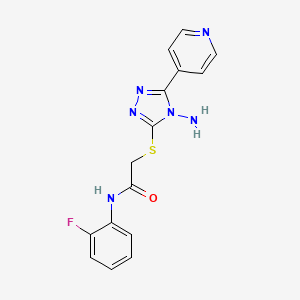![molecular formula C9H10ClNO B2425427 [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol CAS No. 2228418-61-7](/img/structure/B2425427.png)
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by a cyclopropyl group attached to a methanol moiety, with a chloropyridinyl substituent at the 2-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with 2-chloropyridine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials for advanced technologies. Its versatility makes it valuable for creating products with specific desired properties.
Mechanism of Action
The mechanism of action of [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol: can be compared with other cyclopropylmethanol derivatives and chloropyridine compounds.
Cyclopropylmethanol: A simpler analog without the chloropyridinyl group.
2-Chloropyridine: A related compound lacking the cyclopropylmethanol moiety.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-7(2-1-5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVMUYUYRTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)





![1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B2425359.png)


![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2425362.png)
